molecular formula C14H17ClN2O3 B2355110 Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954622-22-1

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No.: B2355110
CAS No.: 954622-22-1
M. Wt: 296.75
InChI Key: KBJCKRRRZNVCNS-UHFFFAOYSA-N
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Description

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidinone ring substituted with a chlorophenyl group and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form the desired carbamate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various reduced carbamate derivatives.

Scientific Research Applications

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and pyrrolidinone derivatives, such as:

Uniqueness

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCKRRRZNVCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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